5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one is an organic compound that belongs to the class of oxolanes This compound is characterized by the presence of a sulfanyl group attached to a 4-methylphenyl ring and a diphenyloxolanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one typically involves the reaction of 4-methylthiophenol with 4,4-diphenyloxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of microwave-assisted synthesis is also explored to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivative.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound may also interact with enzymes and receptors, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
Uniqueness
5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one is unique due to its oxolane ring structure combined with the sulfanyl group and diphenyl substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
823213-91-8 |
---|---|
Molecular Formula |
C23H20O2S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfanyl-4,4-diphenyloxolan-2-one |
InChI |
InChI=1S/C23H20O2S/c1-17-12-14-20(15-13-17)26-22-23(16-21(24)25-22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3 |
InChI Key |
UCEWVSDOCVCPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(CC(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.